molecular formula C23H17N5O3S B2484310 N-(4-methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide CAS No. 1114600-67-7

N-(4-methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide

Cat. No.: B2484310
CAS No.: 1114600-67-7
M. Wt: 443.48
InChI Key: YOPMVAVYAIYLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide (Molecular Formula: C₃₃H₂₅N₅O₃S; Molecular Weight: 595.65 g/mol) is a heterocyclic compound featuring a fused thiadiazoloquinazoline core linked to a benzamide moiety substituted with a 4-methoxyphenyl group . The thiadiazolo[2,3-b]quinazoline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases and DNA topoisomerases. This compound is part of a broader class of thiadiazole- and quinazoline-based derivatives explored for anticancer, antimicrobial, and anti-inflammatory applications, though its specific pharmacological profile requires further elucidation.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3S/c1-31-17-12-10-15(11-13-17)24-20(29)14-6-8-16(9-7-14)25-22-27-28-21(30)18-4-2-3-5-19(18)26-23(28)32-22/h2-13H,1H3,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPMVAVYAIYLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole and quinazoline moiety, which are known for their biological activities. The molecular formula is C17H16N4O2SC_{17}H_{16}N_4O_2S, and it has a molecular weight of 344.40 g/mol.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole and quinazoline structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of quinazoline have shown efficacy against a range of bacteria and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, studies have shown that thiadiazole derivatives can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

3. Anticancer Activity
Quinazoline derivatives are also recognized for their anticancer properties. Investigations into the cytotoxic effects of similar compounds have revealed their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes such as AChE or kinases involved in cancer cell signaling.
  • Receptor Modulation : It can potentially modulate receptors that play roles in neurotransmission or tumor growth.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various thiadiazole derivatives, this compound was tested against several bacterial strains. Results indicated a significant zone of inhibition against Bacillus subtilis and Pseudomonas aeruginosa, demonstrating its potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18
Pseudomonas aeruginosa14

Case Study 2: AChE Inhibition
A separate study assessed the AChE inhibitory activity using a spectrophotometric method. The compound exhibited an IC50 value comparable to standard AChE inhibitors.

CompoundIC50 (µM)
N-(4-methoxyphenyl)-...25
Eserine (Standard)20

Comparison with Similar Compounds

Thiadiazoloquinazoline vs. Thiadiazolotriazine Derivatives

The target compound shares structural homology with N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide (, Molecular Formula: C₁₃H₁₀N₆O₂S). Both feature a fused thiadiazole ring system; however, the triazine ring in the latter replaces the quinazoline core.

Thiadiazole-Benzamide Hybrids

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () exhibit a non-fused thiadiazole ring conjugated to a benzamide. The absence of quinazoline fusion in these analogs reduces planarity and may limit intercalation with DNA but improves synthetic accessibility .

Substituent Effects

Methoxyphenyl vs. Halogenated Phenyl Groups

The 4-methoxyphenyl group in the target compound contrasts with halogenated variants like 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide (). Methoxy substituents enhance electron-donating capacity and solubility, whereas chloro groups increase lipophilicity and electrophilic reactivity, affecting membrane permeability and target selectivity .

Amino vs. Thione Linkers

The 4-({5-oxo-5H-thiadiazolo[2,3-b]quinazolin-2-yl}amino) linker in the target compound differs from thione-containing analogs like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (). The amino group facilitates hydrogen bonding, while thione groups (C=S) participate in metal coordination, as seen in nickel complexes of thiadiazolobenzamides () .

Antioxidant Activity

Thiadiazole derivatives such as N-(4-substitutedbenzyl)-2-amino-5-aryl-1,3,4-thiadiazoles () exhibit radical scavenging activity (IC₅₀: 10–50 μM in DPPH assays), attributed to electron-rich thiadiazole and aryl groups. The target compound’s quinazoline core may enhance this activity via extended π-conjugation .

Antimicrobial Potential

Analog N-(3-methyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-yl)benzamide () shows moderate antibacterial activity (MIC: 16–32 μg/mL against S. aureus). The target compound’s fused quinazoline system could improve DNA gyrase inhibition, though empirical data is lacking .

Anticancer Prospects

Quinazoline-thiadiazole hybrids like 2-(4-ethoxyanilino)-7,8-dimethoxy-5H-thiadiazolo[2,3-b]quinazolin-5-one () inhibit EGFR kinase (IC₅₀: 0.8 μM). The methoxyphenyl-benzamide moiety in the target compound may similarly target tyrosine kinases but requires validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.